Synthesis, Characterization, and Application of 3-Bromo-5-phenoxyphenylboronic Acid: A Comprehensive Technical Guide
Synthesis, Characterization, and Application of 3-Bromo-5-phenoxyphenylboronic Acid: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 3-Bromo-5-phenoxyphenylboronic acid (CAS: 2096338-55-3) is a highly versatile intermediate that offers orthogonal reactivity. The boronic acid moiety serves as an immediate handle for Suzuki-Miyaura cross-couplings, while the meta-bromo substituent provides a secondary site for subsequent functionalization (e.g., Buchwald-Hartwig aminations or secondary cross-couplings). Furthermore, the pendant phenoxy group imparts unique conformational flexibility and lipophilicity, making this scaffold highly prized for targeting hydrophobic pockets in kinase inhibitors.
This whitepaper provides an in-depth, field-proven guide to the synthesis, mechanistic rationale, and analytical validation of this critical building block.
Chemical Identity & Physical Properties
To establish a baseline for material characterization and handling, the quantitative and physical data for 3-bromo-5-phenoxyphenylboronic acid are summarized below.
| Property | Value / Description |
| Chemical Name | 3-Bromo-5-phenoxyphenylboronic acid |
| CAS Registry Number | 2096338-55-3 |
| Molecular Formula | C₁₂H₁₀BBrO₃ |
| Molecular Weight | 292.92 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Solubility | Soluble in THF, DMF, DMSO, and Methanol |
| Storage Conditions | 2–8 °C, stored under inert atmosphere (Ar/N₂) |
Mechanistic Causality & Synthetic Strategy
The synthesis of 3-bromo-5-phenoxyphenylboronic acid from 1,3-dibromo-5-phenoxybenzene relies on the precise kinetic control of a lithium-halogen exchange reaction.
Why 1,3-dibromo-5-phenoxybenzene? This commercially available precursor is symmetric, meaning mono-lithiation at either bromide yields the exact same intermediate, eliminating regioselectivity issues.
Why n-Butyllithium at -78 °C? The addition of exactly 1.05 equivalents of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) ensures strictly mono-lithiation. At this temperature, the equilibrium heavily favors the aryl lithium species, and the low thermal energy prevents the elimination of lithium bromide. If the temperature is allowed to rise prematurely, the intermediate can form a highly reactive benzyne species, leading to unwanted polymerization and complex side-reactions[1].
Why Triisopropyl Borate? Electrophilic trapping is achieved using triisopropyl borate (B(OiPr)₃). The choice of the isopropoxy ligand over smaller alkoxy groups (such as methoxy) is a critical experimental choice. The steric bulk of the isopropyl groups effectively blocks the addition of a second equivalent of the aryl lithium to the newly formed boronate ester. This steric shielding suppresses the formation of borinic acid side products, ensuring high chemoselectivity for the boronic acid after hydrolysis[2].
Fig 1: Mechanistic workflow for the synthesis of 3-bromo-5-phenoxyphenylboronic acid.
Step-by-Step Experimental Protocol
The following protocol is designed as a self-validating system, ensuring high yield and purity by strictly controlling moisture and temperature[3].
Step 1: Equipment Preparation
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Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under high vacuum.
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Backfill the flask with dry argon (repeat the vacuum/argon cycle three times).
Step 2: Dissolution and Cooling
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Charge the flask with 1,3-dibromo-5-phenoxybenzene (10.0 g, 30.5 mmol) and anhydrous THF (100 mL) under a positive flow of argon.
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Stir to dissolve the starting material completely.
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Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Step 3: Mono-Lithiation
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Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 12.8 mL, 32.0 mmol, 1.05 equiv) dropwise over 20 minutes. Maintain the internal temperature below -70 °C.
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Stir the resulting pale-yellow solution at -78 °C for exactly 1 hour to ensure complete mono-lithiation.
Step 4: Borylation
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Add triisopropyl borate (8.4 mL, 36.6 mmol, 1.20 equiv) neat, dropwise via syringe over 10 minutes.
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Stir the reaction mixture at -78 °C for 1 hour.
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Remove the dry ice/acetone bath and allow the reaction to naturally warm to room temperature over 2 hours.
Step 5: Hydrolysis and Quench
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Carefully quench the reaction by the slow addition of 1M aqueous HCl (50 mL).
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Remove the ice bath and stir vigorously for 1 hour at room temperature to drive the hydrolysis of the boronate ester to the free boronic acid.
Step 6: Isolation and Purification
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Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL).
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
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Triturate the crude residue with cold hexanes/DCM (9:1 v/v), filter the precipitate, and dry under high vacuum to afford 3-bromo-5-phenoxyphenylboronic acid as a white to off-white solid.
Analytical Characterization & Validation
A robust characterization protocol must confirm three structural features: the presence of the boronic acid moiety, the retention of the mono-bromo substitution, and the integrity of the phenoxy ether linkage.
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¹H NMR (400 MHz, DMSO-d₆): The defining feature is the loss of the C2 symmetry present in the starting material. The central phenyl ring will exhibit three distinct aromatic protons (typically broad singlets or narrow multiplets due to meta-coupling). The boronic acid -OH protons appear as a broad singlet at ~8.2 ppm, which will disappear upon D₂O exchange. The five protons of the phenoxy ring remain intact between 7.0 and 7.5 ppm.
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¹¹B NMR (128 MHz, DMSO-d₆): A broad singlet at ~28 ppm confirms the presence of an sp²-hybridized boron atom, which is the hallmark of an arylboronic acid.
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LC-MS (ESI-): The isotopic signature of bromine provides definitive validation. The [M-H]⁻ peak will manifest as a characteristic 1:1 doublet at m/z 291.0 and 293.0, confirming the retention of exactly one bromine atom.
Fig 2: Logical decision tree for the analytical validation of the synthesized compound.
Applications in Drug Development
The true value of 3-bromo-5-phenoxyphenylboronic acid lies in its differential reactivity. In a typical drug discovery campaign, the boronic acid moiety is exploited first. Under standard palladium(0) catalysis (e.g., Pd(dppf)Cl₂ / K₂CO₃), the boronic acid reacts rapidly and chemoselectively with aryl iodides or electron-deficient aryl bromides.
Because the meta-bromo group on the 3-bromo-5-phenoxyphenylboronic acid scaffold is comparatively electron-rich (due to the phenoxy ether), it remains inert during the initial cross-coupling. Once the first Suzuki-Miyaura coupling is complete, the latent bromide can be activated using more forcing conditions or specialized ligands (e.g., BrettPhos or RuPhos) for a secondary Buchwald-Hartwig amination, cyanation, or a second cross-coupling. This orthogonal reactivity allows chemists to rapidly build complex, multi-ring systems typical of modern targeted therapeutics.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. [Link]
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Inglis, S. R., Woon, E. C. Y., & Willis, M. C. (2008). "Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives." Organic Process Research & Development, 12(6), 1097–1103. [Link]
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Nam, N.-H., et al. (2012). "Synthesis and biological evaluation of boronic acid-containing phenstatin analogues." Arkivoc, 2012(7), 79-87. [Link]
